

Physicochemical Properties of 1-Isopropyl-1H-pyrazole-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1357515

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Introduction

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block used in chemical synthesis. This document provides a summary of its key physicochemical properties based on available data.

Molecular Formula and Weight

A comprehensive analysis of chemical databases confirms the molecular formula and weight of **1-Isopropyl-1H-pyrazole-3-carboxylic acid**.

Property	Value
Molecular Formula	C7H10N2O2[1][2][3]
Molecular Weight	154.17 g/mol [1][2][3]

Structural Information

The structure of the molecule is defined by the arrangement of its atoms.

Identifier	Value
SMILES	<chem>CC(C)N1C=CC(=N1)C(=O)O[1]</chem>
InChI	1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11)
InChI Key	NZOZNIDXTXBUDN-UHFFFAOYSA-N

Experimental Properties

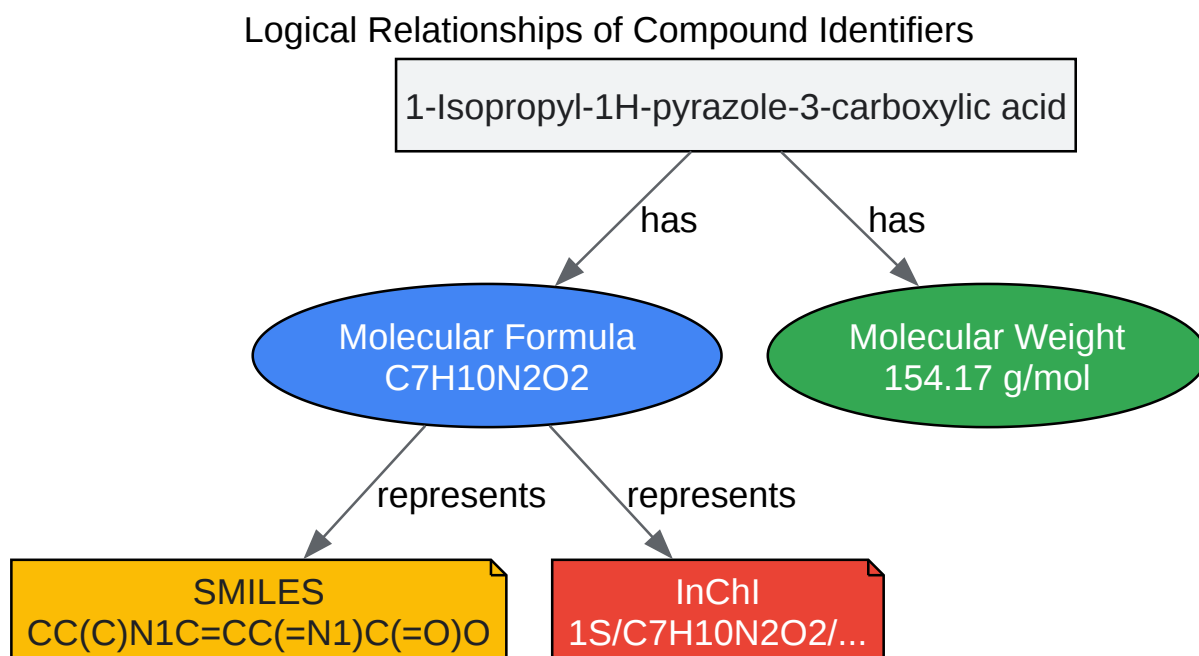
Property	Value
Physical Form	Solid

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-Isopropyl-1H-pyrazole-3-carboxylic acid** are proprietary and specific to individual manufacturers and research laboratories. General methodologies for the synthesis of pyrazole carboxylic acids can be found in the broader chemical literature, often involving the condensation of a hydrazine derivative with a β -dicarbonyl compound, followed by oxidation or other functional group manipulations. Characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key identifiers of **1-Isopropyl-1H-pyrazole-3-carboxylic acid**.



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Caption: Relationship between compound name and its identifiers.

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